molecular formula C21H22BrClN4O3 B5191264 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide

Cat. No. B5191264
M. Wt: 493.8 g/mol
InChI Key: SMJZBGYJZBBFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide, commonly known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy.

Mechanism of Action

BCT-197 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. By inhibiting Hsp90, BCT-197 can destabilize oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
BCT-197 has been shown to induce apoptosis (programmed cell death) in cancer cells. BCT-197 has also been shown to inhibit tumor growth in animal models of cancer. In addition, BCT-197 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of BCT-197 is its specificity for Hsp90. Unlike other Hsp90 inhibitors, BCT-197 does not inhibit the activity of other chaperone proteins, which can cause off-target effects. However, one of the limitations of BCT-197 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

Further research is needed to determine the efficacy of BCT-197 in clinical trials. In addition, more studies are needed to determine the optimal dosing and administration schedule for BCT-197. Other potential future directions for BCT-197 include studying its potential application in combination therapy with other cancer drugs and exploring its potential application in other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, BCT-197 is a novel drug that has gained significant attention in the scientific community for its potential application in cancer therapy. BCT-197 works by inhibiting the activity of Hsp90, which can destabilize oncogenic proteins and induce cancer cell death. While BCT-197 has shown promising results in preclinical studies, further research is needed to determine its efficacy in clinical trials.

Synthesis Methods

The synthesis of BCT-197 involves a multi-step process that starts with the reaction of 3-bromobenzoyl chloride with piperazine to form 3-bromobenzoylpiperazine. This intermediate is then reacted with 4-chlorophenylacetic acid to form the final product, BCT-197. The synthesis of BCT-197 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BCT-197 has been extensively studied for its potential application in cancer therapy. Preclinical studies have shown that BCT-197 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BCT-197 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrClN4O3/c22-16-3-1-2-15(14-16)21(30)27-12-10-26(11-13-27)9-8-24-19(28)20(29)25-18-6-4-17(23)5-7-18/h1-7,14H,8-13H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJZBGYJZBBFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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